8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile
Description
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
8-chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10-6-12-14(18-2-4-21-5-3-20)11(8-17)9-19-15(12)13(16)7-10/h6-7,9,20H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXLIXEZRPWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)NCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like N-chlorosuccinimide (NCS) under acidic conditions.
Attachment of the hydroxyethoxyethylamino group: This step involves nucleophilic substitution reactions where the appropriate amine reacts with the chloroquinoline derivative.
Formation of the carbonitrile group: This can be achieved through the reaction of the corresponding aldehyde with cyanide sources under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-3-carboxamide: Studied for its anti-inflammatory properties.
Uniqueness
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its hydroxyethoxyethylamino group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
